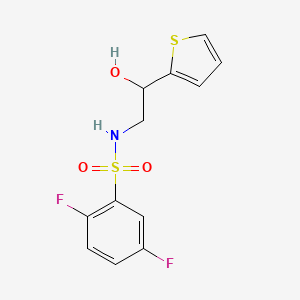

2,5-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It has been studied extensively for its potential use in scientific research, particularly in the field of biochemistry and physiology.

Scientific Research Applications

Anti-Inflammatory and Anticancer Potential

Derivatives of benzenesulfonamide have been synthesized and evaluated for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and antiviral (specifically anti-HCV) activities. For instance, certain celecoxib derivatives, which share structural similarities with the compound of interest, have demonstrated significant anti-inflammatory and analgesic effects without causing liver, kidney, colon, or brain tissue damage, suggesting potential therapeutic applications (Ş. Küçükgüzel et al., 2013).

Carbonic Anhydrase Inhibition

Sulfonamide derivatives have been widely studied for their inhibitory effects on carbonic anhydrase (CA), an enzyme implicated in various physiological processes. Research on sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold has shown potent inhibition of CA isozymes, suggesting applications in lowering intraocular pressure and potential therapeutic benefits in ocular conditions like glaucoma (A. Casini et al., 2002).

Photodynamic Therapy Applications

Newly synthesized zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base have shown remarkable photophysical and photochemical properties. These features, including high singlet oxygen quantum yield and appropriate photodegradation quantum yield, make them promising candidates for Type II photosensitizers in photodynamic therapy, particularly in cancer treatment (M. Pişkin et al., 2020).

Synthetic Applications

Benzenesulfonamide has been identified as a potent Directed Metalation Group (DMG), facilitating the synthesis of various heterocyclic compounds. This utility underscores its role in enhancing synthetic strategies for constructing complex molecules, which could be beneficial in developing new drugs or materials (O. Familoni, 2002).

Chiral Separation Techniques

Capillary electrophoresis studies have utilized sulfonamide derivatives for the chiral separation of tamsulosin enantiomers, highlighting the compound's utility in analytical methodologies. Such applications are crucial for the pharmaceutical industry, especially in the quality control and development of enantiomerically pure drugs (V. Maier et al., 2005).

properties

IUPAC Name |

2,5-difluoro-N-(2-hydroxy-2-thiophen-2-ylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2NO3S2/c13-8-3-4-9(14)12(6-8)20(17,18)15-7-10(16)11-2-1-5-19-11/h1-6,10,15-16H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGIMAMDIFYBVGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethylphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide](/img/structure/B2539436.png)

![4-{[1-(3-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2539443.png)

![N-((1H-indol-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2539444.png)

![2-chloro-N-[[2-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B2539446.png)

![1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B2539448.png)

![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2539449.png)

![2-((5-((1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2539450.png)

![2-(4-{[1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine](/img/structure/B2539458.png)